3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Description
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Applications in Cancer Research : Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including compounds like 3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their anticancer activities. One study demonstrated the synthesis of aminopterin analogues with significant in vitro and in vivo anticancer activity (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Antagonist Activity in Neuropharmacology : In neuropharmacology, some derivatives have shown potential as 5-HT2 receptor antagonists, indicating possible applications in the treatment of neurological disorders (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Structural and Chemical Studies
Mass Spectral Fragmentation Patterns : Research has also focused on understanding the structural and chemical properties of related compounds through mass spectral fragmentation studies, which can inform further drug development and synthesis strategies (Sherif, 2014).
Crystallographic Studies : Crystallographic studies have been conducted to determine the detailed structural configurations of similar compounds. Such studies are crucial for understanding the physical and chemical properties of these compounds (Wang, Zhou, & Hu, 2006).
Derivative Synthesis and Evaluation
- Synthesis of Novel Derivatives for Pharmacological Studies : Various novel derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their pharmacological properties. These include studies on anti-inflammatory, analgesic, and antitumor activities, highlighting the broad potential of these compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Computational Studies and Drug Design
- DFT Studies and Molecular Properties : Computational studies, such as Density Functional Theory (DFT) analyses, have been applied to understand the molecular properties of pyrimidin-1(2H)-ylaminofumarate derivatives. These insights are valuable for drug design and optimization (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).
properties
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-28-14-4-5-17(21)16(11-14)19(26)24-9-6-13(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRIJQVWGGKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one |
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